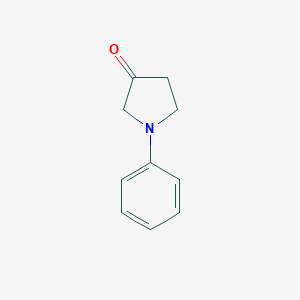

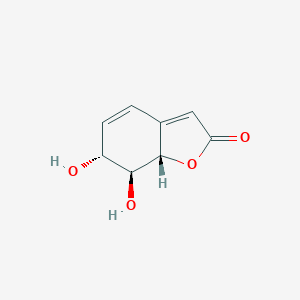

![molecular formula C16H10ClNO3 B031794 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid CAS No. 890091-80-2](/img/structure/B31794.png)

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

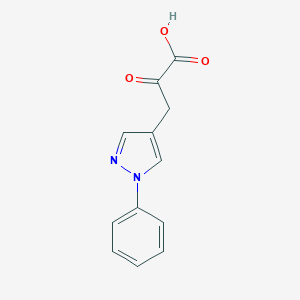

The synthesis of indolizines, which includes compounds like 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid, has been studied extensively. Various methods have been reported, including Cu-assisted cycloisomerization of alkynyl imines , reactions with heterocyclic propargyl mesylates , and samarium-catalyzed C (sp 3 )-H bond activation . These methods provide efficient access to a broad range of indolizines .Molecular Structure Analysis

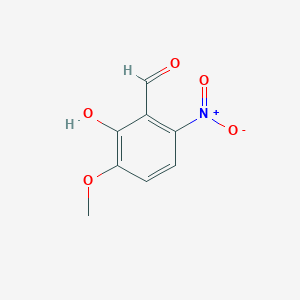

The molecular structure of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid is represented by the formula C16H10ClNO3 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Potential Therapeutic Applications

The structure of “2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid” suggests it could be a precursor for the synthesis of indolizidine alkaloids, which are known for their medicinal properties . These compounds have been studied for their potential use in treating a variety of conditions due to their bioactive nature. The chlorophenyl group could be leveraged to enhance the compound’s binding affinity to certain biological targets, potentially leading to the development of new pharmaceuticals.

Agriculture: Crop Protection and Growth Regulation

While specific applications in agriculture for this compound are not well-documented, related indolizine compounds have been explored for their role in plant growth regulation and protection . The compound could be investigated for its efficacy in enhancing crop resistance to pests and diseases, or as a regulator of plant growth, which could improve agricultural productivity.

Material Science: Advanced Functional Dyes

Indolizines are known to serve as advanced functional dyes with applications in material science . The “2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid” could be utilized in the synthesis of dyes for high-tech materials, such as organic semiconductors or photovoltaic cells, where they could play a role in light absorption and energy conversion processes.

Environmental Science: Fluorescent Probes for Pollution Detection

The fluorescent properties of indolizine derivatives make them suitable candidates as probes for environmental monitoring . This compound could be developed into a fluorescent probe to detect and measure pollutants in various ecosystems, aiding in the assessment and management of environmental health.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s structure could be relevant for enzyme inhibition studies . By modifying specific functional groups, researchers could create derivatives that act as inhibitors for enzymes involved in disease pathways, contributing to the understanding of biochemical processes and the development of new treatments.

Pharmacology: Drug Discovery and Development

The pharmacological potential of indolizine derivatives, including “2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid,” is significant . The compound could be used as a scaffold for the development of new drugs, with the chlorophenyl group offering possibilities for creating more potent and selective agents against various pathological targets.

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFISNAKLTPIWMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238185 |

Source

|

| Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid | |

CAS RN |

890091-80-2 |

Source

|

| Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

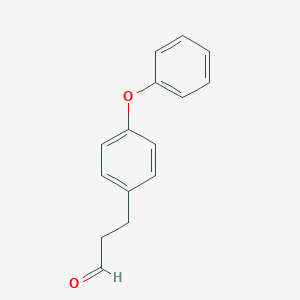

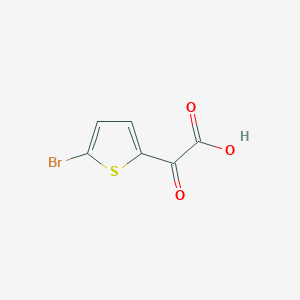

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)